An In-depth Technical Guide to (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine: Structure, Properties, and Applications
An In-depth Technical Guide to (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine , a chiral bicyclic amine, represents a cornerstone in modern synthetic and medicinal chemistry. Its rigid, conformationally constrained framework provides a unique three-dimensional scaffold that is invaluable in the design of novel therapeutics and as a controller in asymmetric synthesis. This guide offers a comprehensive exploration of its chemical structure, physicochemical properties, stereoselective synthesis, and diverse applications, providing researchers and drug development professionals with the critical information needed to harness the potential of this versatile molecule.
Elucidating the Core Structure: Stereochemistry and Conformation
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine, also known as (+)-endo-2-aminonorbornane, possesses a complex and fascinating stereochemical architecture. The bicyclo[2.2.1]heptane (or norbornane) core is a bridged ring system that imparts significant rigidity. The stereochemical descriptors (1S, 2R, 4R) define the absolute configuration at the three chiral centers, dictating the precise spatial arrangement of the amine group.
A critical aspect of its structure is the endo orientation of the amine group at the C2 position. In the norbornane system, substituents can be oriented either endo (syn to the one-carbon bridge, C7) or exo (anti to the C7 bridge). The endo position is more sterically hindered due to its proximity to the C5 and C6 methylene groups. This steric environment profoundly influences the molecule's reactivity and its interactions with biological targets.
The enantiomer of the title compound is (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine, also referred to as (-)-endo-2-aminonorbornane. Diastereomers include the exo isomers, such as (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine.
Caption: 2D structure of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine is essential for its application in research and development.
| Property | Value | Source |
| IUPAC Name | (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine | |
| Synonyms | (+)-endo-2-Aminonorbornane | [1] |
| CAS Number | 121055-07-0 | [1][2] |
| Molecular Formula | C₇H₁₃N | [1] |
| Molecular Weight | 111.18 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 160 °C | [1] |
| Flash Point | 35 °C | [1] |
| Density | 0.985 g/cm³ | [1] |
Spectroscopic Data:
The structural rigidity and defined stereochemistry of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine give rise to a distinct spectroscopic signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is complex due to the fixed, non-interconverting chair-like and boat-like conformations of the six-membered rings. The endo and exo protons at each methylene group are diastereotopic and exhibit distinct chemical shifts and coupling constants. The proton at C2, attached to the amine group, shows a characteristic chemical shift and coupling pattern that can help distinguish it from the exo isomer.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information for confirming the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their steric environment. For instance, the C7 bridge carbon often shows a different chemical shift in endo versus exo isomers due to the gamma-gauche effect.[5]
-
Mass Spectrometry: The mass spectrum of endo-2-aminonorbornane shows a molecular ion peak corresponding to its molecular weight.[6]
Stereoselective Synthesis: A Step-by-Step Protocol
The synthesis of enantiomerically pure (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine is a multi-step process that hinges on stereocontrol. A common and effective strategy involves the reductive amination of the corresponding chiral ketone, (1S)-(-)-norcamphor. This is followed by the separation of the resulting diastereomeric mixture of endo and exo amines and, if necessary, chiral resolution to isolate the desired enantiomer.
Caption: Synthetic workflow for (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine.
Experimental Protocol: Reductive Amination of (1S)-(-)-Norcamphor
This protocol outlines a general procedure for the synthesis of a mixture of endo and exo-2-aminonorbornanes, which can then be subjected to separation.[7][8][9]
-
Imine Formation:
-
In a round-bottom flask, dissolve (1S)-(-)-norcamphor in a suitable solvent such as methanol.
-
Add an amine source, for example, hydroxylamine hydrochloride, along with a mild acid catalyst like acetic acid to facilitate imine or oxime formation.
-
Stir the reaction mixture at room temperature until the formation of the intermediate is complete, as monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), in portions. These reagents will selectively reduce the imine (or oxime) to the amine.[10]
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of a dilute acid (e.g., HCl) to destroy any remaining reducing agent.
-
Basify the solution with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude mixture of endo and exo-2-aminonorbornanes.
-
Protocol: Separation and Chiral Resolution
The separation of the endo and exo diastereomers and the subsequent resolution of the desired endo enantiomer are critical steps.[11]
-
Separation of Diastereomers:
-
The mixture of endo and exo amines can often be separated by fractional crystallization of their salts.
-
Dissolve the amine mixture in a suitable solvent (e.g., ethanol or acetone) and add a chiral resolving agent such as (+)-tartaric acid or (+)-dibenzoyl-D-tartaric acid.[12][13][14]
-
The diastereomeric salts will have different solubilities, allowing for the preferential crystallization of one of the salts. The less soluble salt is typically enriched in one of the diastereomers.
-
Filter the crystals and repeat the crystallization process with the mother liquor and the recrystallized solid to improve the separation.
-
-
Liberation of the Free Amine:
-
Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine.
-
Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched endo-2-aminonorbornane.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the final product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by NMR spectroscopy using a chiral shift reagent.
-
Applications in Drug Development and Asymmetric Synthesis
The rigid bicyclic structure of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine makes it a valuable scaffold in medicinal chemistry and a powerful tool in asymmetric synthesis.[15]
4.1. A Scaffold for Bioactive Molecules
The norbornane framework is increasingly being incorporated into drug candidates to enhance their pharmacological properties.[16] The rigidity of the scaffold can:
-
Improve Binding Affinity: By locking the molecule into a specific conformation, the entropic penalty upon binding to a biological target is reduced, potentially leading to higher affinity and potency.
-
Enhance Selectivity: The well-defined three-dimensional shape can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.
-
Modulate Physicochemical Properties: The lipophilic nature of the bicyclic core can be used to tune properties such as solubility, membrane permeability, and metabolic stability.
Derivatives of 2-aminonorbornane have been investigated for their potential as dopamine analogues and have shown activity in displacing radioligands from dopamine receptors.[16]
4.2. A Chiral Auxiliary in Asymmetric Synthesis
Chiral amines are widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[17] (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine can be temporarily attached to a prochiral substrate to direct the formation of a new stereocenter.
Caption: Use of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine as a chiral auxiliary.
The chiral auxiliary provides a sterically biased environment, forcing an incoming reagent to attack from a specific face of the molecule. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. This approach is fundamental in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[18]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine and its precursors. It is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and asymmetric synthesis. Its unique and rigid stereochemical structure provides a powerful platform for the design of novel bioactive compounds and for the stereocontrolled synthesis of complex molecules. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is paramount for unlocking its full potential in advancing chemical and pharmaceutical research.
References
-
Synthesis and dopaminergic properties of some exo- and endo-2-aminobenzonorbornenes designed as rigid analogue of dopamine. PubMed. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Asymmetric Synthesis. Asymmetric Synthesis. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
2-Aminonorbornane-2-carboxylic acid. Preparation, properties, and identification of the four isomers. Journal of the American Chemical Society. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. [Link]
-
Reductive Amination. YouTube. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]
-
Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]
-
(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine. PubChem. [Link]
- Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.
-
Synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines via stereoselective cycloadditions of trimethylenemethane to (1S,3EZ,4R). ResearchGate. [Link]
-
Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. [Link]
-
endo-2-Aminonorbornane. NIST WebBook. [Link]
-
exo-2-Aminonorbornane. PubChem. [Link]
-
Reductive amination. Wikipedia. [Link]
-
1H- and 13C-NMR for. Rsc.org. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
-
Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. PubMed. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
-
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. RSC Publishing. [Link]
-
Reductive amination of camphor. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. [Link]
-
Time dependent efficiency of optical resolution of aminooxiranes with O,O'-dibenzoyl-(R,R)-tartaric acid. Arkivoc. [Link]
-
Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. PMC. [Link]
-
rac-(rel-1R,2R,4S)-Spiro[bicyclo[2.2.1]heptane-2,3′-indol]-2′-amine. PMC. [Link]
-
Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. MDPI. [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. [Link]
-
Quick Question:Does 2,2-dichloro-bicyclo[2.2.1]heptane show optical activity? since its structure has 2 chiral carbons i thought it might be opticly active. Reddit. [Link]
-
Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. AIR Unimi. [Link]
-
Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. [Link]
-
JCE0597 p582 endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. JCE0597 p582 endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (+)-endo-2-Aminonorbornane CAS#: 121055-07-0 [m.chemicalbook.com]
- 3. (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine | C7H13N | CID 10034608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine | 7242-92-4 [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. endo-2-Aminonorbornane [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. gctlc.org [gctlc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and dopaminergic properties of some exo- and endo-2-aminobenzonorbornenes designed as rigid analogue of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
